2-(3-Methylpiperidino)acetonitrile

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

2-(3-Methylpiperidino)acetonitrile is a substituted piperidine derivative, characterized by a 3-methylpiperidine ring linked to an acetonitrile group, with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol. It is primarily supplied as a building block for medicinal chemistry research, where the piperidine ring is a common scaffold for modulating basicity, solubility, and target binding.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 951905-03-6
Cat. No. B1322651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpiperidino)acetonitrile
CAS951905-03-6
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC#N
InChIInChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3
InChIKeyFACOYHQFZOVUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylpiperidino)acetonitrile (CAS 951905-03-6): A Procurement Guide for a Differentiated Piperidine Scaffold


2-(3-Methylpiperidino)acetonitrile is a substituted piperidine derivative, characterized by a 3-methylpiperidine ring linked to an acetonitrile group, with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is primarily supplied as a building block for medicinal chemistry research, where the piperidine ring is a common scaffold for modulating basicity, solubility, and target binding . The specific 3-methyl substitution pattern differentiates it from other N-alkylated piperidine analogs, offering a unique vector for structure-activity relationship (SAR) exploration.

Why 2-(3-Methylpiperidino)acetonitrile (CAS 951905-03-6) Cannot Be Substituted with Common Piperidine Analogs


Piperidine-based acetonitriles are not interchangeable due to the profound impact of ring substitution on key properties such as basicity (pKa), lipophilicity (LogP), and molecular topology, which directly influence receptor binding and pharmacokinetics. For example, moving a methyl group from the 3-position (target compound) to the 4-position (CAS 847574-01-0) or 2-position (CAS 824-50-0) alters the orientation of the substituent, which can drastically change the compound's shape and its ability to engage specific binding pockets . Similarly, replacing the piperidine with a morpholine ring (CAS 5807-02-3) introduces an oxygen atom, which lowers basicity and increases polarity, fundamentally altering the compound's behavior in biological systems . The specific 3-methyl substitution pattern is thus a critical determinant of SAR that cannot be replicated by other regioisomers or heterocyclic variants.

Quantitative Differentiation of 2-(3-Methylpiperidino)acetonitrile (951905-03-6) vs. Analogs


Comparison of Predicted Physicochemical Properties: 3-Methyl vs. 4-Methyl vs. Unsubstituted Piperidine Analogs

The 3-methyl substitution on the piperidine ring confers a unique combination of lipophilicity and basicity compared to its unsubstituted and 4-methyl substituted analogs. This is evidenced by predicted LogP and pKa values, which are critical parameters for predicting membrane permeability and ionization state at physiological pH. The target compound exhibits a predicted LogP of 1.18 and a pKa of 5.99, positioning it as a moderately lipophilic weak base [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Differentiation via Structural Topology: Impact of 3-Methyl Group on Molecular Shape

The position of the methyl group on the piperidine ring dictates the molecule's three-dimensional conformation and the orientation of the basic nitrogen. While 3-methyl and 4-methylpiperidine derivatives may share identical molecular weight and similar predicted lipophilicity, they are distinct topological isomers. The 3-methyl group introduces a chiral center and protrudes into space at a different vector angle compared to a 4-methyl group, leading to different steric interactions with a target protein's binding site [1].

Medicinal Chemistry Molecular Modeling Stereochemistry

Sigma-Aldrich Vendor Note: 2-(3-Methylpiperidino)acetonitrile as a Unique Chemical for Early Discovery

Sigma-Aldrich, a primary vendor, explicitly notes that this compound is provided to early discovery researchers as part of a collection of unique chemicals . This designation implies that the compound was selected for inclusion in a curated set based on its novel or underrepresented chemical space, differentiating it from more common, commercially abundant building blocks. While not a quantitative metric, this curation status is a qualitative indicator of its potential value for exploring uncharted SAR.

Drug Discovery Chemical Biology Library Screening

Optimal Application Scenarios for 2-(3-Methylpiperidino)acetonitrile (CAS 951905-03-6) Based on Differentiating Evidence


Medicinal Chemistry: Exploring SAR Around a Novel Piperidine Vector

Use 2-(3-Methylpiperidino)acetonitrile as a key intermediate to synthesize a library of compounds with a defined 3-methylpiperidine motif. This is ideal for projects where the specific spatial orientation of a methyl group is hypothesized to be critical for target engagement or selectivity, as inferred from its distinct topology relative to 2- and 4-methyl analogs . The predicted LogP of 1.18 and pKa of 5.99 provide a favorable baseline profile for CNS or cellular assays .

Chemical Biology: Creating a Differentiated Probe for Target Validation

Employ this compound to build a functional probe where the 3-methylpiperidine moiety acts as a recognition element. The 'unique' curation status from a major vendor suggests this scaffold is less explored, increasing the likelihood that a derived probe will exhibit a novel selectivity profile compared to probes built from more common piperidine cores.

Building Block Procurement: Enhancing Chemical Diversity in a Screening Library

Acquire 2-(3-Methylpiperidino)acetonitrile to diversify a screening collection with a distinct topological isomer. Given the identical molecular weight and formula to its 2- and 4-methyl counterparts (C8H14N2, MW 138.21) , this compound adds shape diversity without significantly altering bulk physicochemical properties, a key strategy in fragment-based or diversity-oriented synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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